Cas no 2227833-27-2 ((2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine)
(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine
- EN300-1777661
- 2227833-27-2
-
- Inchi: 1S/C9H17N3/c1-3-12-7-6-11-9(12)5-4-8(2)10/h6-8H,3-5,10H2,1-2H3/t8-/m1/s1
- InChI Key: VFPMAPOVEQLYNY-MRVPVSSYSA-N
- SMILES: N1(C=CN=C1CC[C@@H](C)N)CC
Computed Properties
- Exact Mass: 167.142247555g/mol
- Monoisotopic Mass: 167.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 43.8Ų
(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777661-0.05g |
(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine |
2227833-27-2 | 0.05g |
$1764.0 | 2023-09-20 | ||
| Enamine | EN300-1777661-0.1g |
(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine |
2227833-27-2 | 0.1g |
$1849.0 | 2023-09-20 | ||
| Enamine | EN300-1777661-0.25g |
(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine |
2227833-27-2 | 0.25g |
$1933.0 | 2023-09-20 | ||
| Enamine | EN300-1777661-0.5g |
(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine |
2227833-27-2 | 0.5g |
$2017.0 | 2023-09-20 | ||
| Enamine | EN300-1777661-1.0g |
(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine |
2227833-27-2 | 1g |
$2101.0 | 2023-06-02 | ||
| Enamine | EN300-1777661-2.5g |
(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine |
2227833-27-2 | 2.5g |
$4117.0 | 2023-09-20 | ||
| Enamine | EN300-1777661-5.0g |
(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine |
2227833-27-2 | 5g |
$6092.0 | 2023-06-02 | ||
| Enamine | EN300-1777661-10.0g |
(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine |
2227833-27-2 | 10g |
$9032.0 | 2023-06-02 | ||
| Enamine | EN300-1777661-1g |
(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine |
2227833-27-2 | 1g |
$2101.0 | 2023-09-20 | ||
| Enamine | EN300-1777661-5g |
(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine |
2227833-27-2 | 5g |
$6092.0 | 2023-09-20 |
(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on (2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine
Introduction to (2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine (CAS No. 2227833-27-2)
(2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine (CAS No. 2227833-27-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities, including antifungal, antiviral, and anti-inflammatory effects.
The chiral center at the C2 position of the butane chain imparts enantiomeric specificity to the molecule, which can be crucial for its biological activity. The 1-ethyl-1H-imidazol-2-yl substituent further enhances the compound's pharmacological profile by introducing additional functional groups that can interact with biological targets in specific ways.
Recent studies have explored the potential of (2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine in various therapeutic areas. One notable area of research is its application as a neuroprotective agent. Preclinical studies have shown that this compound can effectively reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve the modulation of neurotransmitter systems and the reduction of oxidative stress.
In addition to its neuroprotective properties, (2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine has also been investigated for its anti-inflammatory effects. In vitro and in vivo studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of (2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which supports its development as an orally administered drug. Additionally, its low toxicity and high selectivity for target receptors make it an attractive candidate for clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of (2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine in various therapeutic indications. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical evaluation in larger patient populations.
The synthesis of (2R)-4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine involves several steps, including the formation of the chiral center through asymmetric synthesis techniques. The use of chiral catalysts and enantioselective reagents ensures high enantiomeric purity, which is essential for its biological activity. The synthetic route has been optimized to improve yield and reduce costs, making large-scale production feasible.
In conclusion, (2R)-4-(1-ethyl-1H-imidazol-2-y l)butan - 2 - amine (CAS No. 2 2 7833 - 0 - 7) represents a promising compound with a wide range of potential therapeutic applications. Its unique structural features, coupled with its favorable pharmacological properties, make it an exciting area of research in medicinal chemistry and pharmaceutical development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing treatments for various diseases.
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